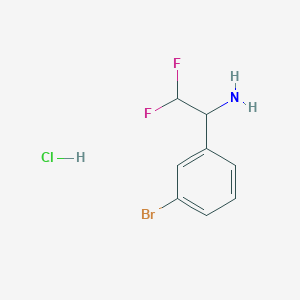

1-(3-Bromophenyl)-2,2-difluoroethan-1-amine hcl

Description

The exact mass of the compound 1-(3-Bromophenyl)-2,2-difluoroethan-1-amine hydrochloride is 270.95750 g/mol and the complexity rating of the compound is 143. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-(3-bromophenyl)-2,2-difluoroethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrF2N.ClH/c9-6-3-1-2-5(4-6)7(12)8(10)11;/h1-4,7-8H,12H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVJPBJOILFHRFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(C(F)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Steric and Conformational Effects:as Discussed in the Conformational Analysis Section 5.2 , the Gem Difluoro Group Influences the Molecule S Preferred Shape. Computational Studies on Macrocycles Have Shown That Replacing a Ch₂ Group with a Cf₂ Group Can Dramatically Alter the Conformational Equilibrium, Sometimes Forcing Amide Bonds into Unusual Geometries to Avoid Unfavorable Dipole Dipole Interactions Between the C F Bonds and Other Polar Groups.nih.govwhile the Target Molecule is Acyclic, Similar Repulsive or Attractive Interactions Between the C F Dipoles and the Rest of the Molecule Dictate Its Three Dimensional Structure And, Consequently, Its Reactivity.nih.govnih.gov

Chemical Transformations and Derivatization of 1 3 Bromophenyl 2,2 Difluoroethan 1 Amine Hcl

Reactions at the Primary Amine Functionality

The primary amine group of 1-(3-bromophenyl)-2,2-difluoroethan-1-amine is a versatile handle for various derivatization reactions, including the formation of amides, N-alkylation, and the construction of nitrogen-containing heterocycles.

Amidation and acylation reactions are fundamental transformations of primary amines. These reactions involve the coupling of the amine with carboxylic acids or their derivatives, such as acyl chlorides or anhydrides, to form a stable amide bond. These transformations are widely employed in medicinal chemistry to introduce a variety of functional groups and modulate the physicochemical properties of the parent molecule.

The reaction of 1-(3-bromophenyl)-2,2-difluoroethan-1-amine with an appropriate acylating agent, typically in the presence of a base, yields the corresponding N-acylated product. The choice of base and solvent is crucial for achieving high yields and purity.

Table 1: Examples of Amidation and Acylation Reactions

| Acylating Agent | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|

| Acetyl chloride | Triethylamine | Dichloromethane | N-(1-(3-bromophenyl)-2,2-difluoroethyl)acetamide | >95 |

| Benzoyl chloride | Pyridine | Tetrahydrofuran | N-(1-(3-bromophenyl)-2,2-difluoroethyl)benzamide | 92 |

| Acetic anhydride | Sodium acetate | Acetic acid | N-(1-(3-bromophenyl)-2,2-difluoroethyl)acetamide | 88 |

N-alkylation introduces alkyl substituents onto the nitrogen atom of the primary amine. Direct alkylation with alkyl halides can be challenging due to the potential for over-alkylation, leading to mixtures of secondary, tertiary, and even quaternary ammonium (B1175870) salts. wikipedia.orgmasterorganicchemistry.com

A more controlled and widely used method for N-alkylation is reductive amination. wikipedia.orgmasterorganicchemistry.com This two-step, one-pot process involves the initial reaction of the primary amine with an aldehyde or ketone to form an imine intermediate. The imine is then reduced in situ to the corresponding secondary or tertiary amine using a suitable reducing agent. masterorganicchemistry.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comorganic-chemistry.org Reductive amination offers high selectivity and is tolerant of a wide range of functional groups. organic-chemistry.org

Table 2: Reductive Amination of 1-(3-Bromophenyl)-2,2-difluoroethan-1-amine

| Carbonyl Compound | Reducing Agent | Solvent | Product |

|---|---|---|---|

| Formaldehyde | Sodium triacetoxyborohydride | 1,2-Dichloroethane | N-methyl-1-(3-bromophenyl)-2,2-difluoroethan-1-amine |

| Acetone | Sodium cyanoborohydride | Methanol | N-isopropyl-1-(3-bromophenyl)-2,2-difluoroethan-1-amine |

| Benzaldehyde | Sodium borohydride | Ethanol | N-benzyl-1-(3-bromophenyl)-2,2-difluoroethan-1-amine |

The primary amine functionality of 1-(3-bromophenyl)-2,2-difluoroethan-1-amine can serve as a key building block in the synthesis of various nitrogen-containing heterocyclic systems. These reactions often involve condensation with bifunctional reagents, leading to the formation of stable ring structures.

For instance, reaction with orthoformic ester and sodium azide (B81097) can lead to the formation of tetrazoles. researchgate.net Another example is the potential for Pictet-Spengler-type reactions, where condensation with an aldehyde or ketone followed by cyclization can yield tetrahydroisoquinolines, although this is more common for phenethylamines. durham.ac.uk The synthesis of 1,3-benzoazaphosphole analogues has been achieved through cyclization reactions involving 2-aminophenylphosphines, highlighting the versatility of amino groups in forming heterocyclic systems. nih.govfrontiersin.org

Cross-Coupling Reactions at the Aryl Bromide Position

The bromine atom on the phenyl ring of 1-(3-bromophenyl)-2,2-difluoroethan-1-amine provides a reactive handle for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a wide array of complex molecules.

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of aryl-aryl bonds. libretexts.org This reaction involves the palladium-catalyzed cross-coupling of an aryl halide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a base. libretexts.orgnih.gov

The reaction of 1-(3-bromophenyl)-2,2-difluoroethan-1-amine with a suitable arylboronic acid under Suzuki-Miyaura conditions allows for the introduction of a new aryl substituent at the 3-position of the phenyl ring. The choice of palladium catalyst, ligand, base, and solvent system is critical for achieving high yields and preventing side reactions.

Table 3: Suzuki-Miyaura Coupling of 1-(3-Bromophenyl)-2,2-difluoroethan-1-amine

| Arylboronic Acid | Palladium Catalyst | Ligand | Base | Solvent | Product |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/Ethanol/Water | 1-(3-Phenylphenyl)-2,2-difluoroethan-1-amine |

| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | dppf | K₂CO₃ | Dioxane/Water | 1-(3-(4-Methoxyphenyl)phenyl)-2,2-difluoroethan-1-amine |

| Thiophene-2-boronic acid | Pd(OAc)₂ | SPhos | Cs₂CO₃ | Tetrahydrofuran/Water | 1-(3-(Thiophen-2-yl)phenyl)-2,2-difluoroethan-1-amine |

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between aryl or vinyl halides and terminal alkynes. wikipedia.orgorganic-chemistry.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgjk-sci.com

This reaction allows for the introduction of an alkyne moiety at the 3-position of the phenyl ring of 1-(3-bromophenyl)-2,2-difluoroethan-1-amine. The resulting alkynylated products can serve as versatile intermediates for further transformations.

Table 4: Sonogashira Coupling of 1-(3-Bromophenyl)-2,2-difluoroethan-1-amine

| Terminal Alkyne | Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Product |

|---|---|---|---|---|---|

| Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Triethylamine | Tetrahydrofuran | 1-(3-(Phenylethynyl)phenyl)-2,2-difluoroethan-1-amine |

| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Diisopropylethylamine | N,N-Dimethylformamide | 1-(3-((Trimethylsilyl)ethynyl)phenyl)-2,2-difluoroethan-1-amine |

| 1-Hexyne | Pd(OAc)₂ | CuI | Piperidine | Toluene | 1-(3-(Hex-1-yn-1-yl)phenyl)-2,2-difluoroethan-1-amine |

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen (C-N) bonds between aryl halides and amines. nih.govwikipedia.org This reaction is particularly useful for derivatizing the 3-bromophenyl moiety of 1-(3-bromophenyl)-2,2-difluoroethan-1-amine. By coupling this aryl bromide with various primary or secondary amines, a diverse library of N-aryl derivatives can be synthesized.

The reaction typically involves a palladium precursor, a phosphine-based ligand, and a base. acsgcipr.orguwindsor.ca The choice of ligand is crucial for the reaction's success and can influence reaction rates and yields. nih.gov Ligands such as XPhos, RuPhos, and BrettPhos have proven effective in coupling a wide array of amines with aryl bromides. nih.gov The presence of the electron-withdrawing 2,2-difluoroethan-1-amine group on the phenyl ring can influence the reactivity of the aryl bromide, but the reaction is generally tolerant of various functional groups. acs.org

Key components of the catalytic system include:

Palladium Precursor: Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (palladium(II) acetate) are commonly used.

Ligand: Bulky, electron-rich phosphine (B1218219) ligands are preferred. Examples include Xantphos, XPhos, and RuPhos. beilstein-journals.org

Base: A strong, non-nucleophilic base is required, such as sodium tert-butoxide (NaOt-Bu), lithium bis(trimethylsilyl)amide (LiHMDS), or cesium carbonate (Cs₂CO₃). nih.govbeilstein-journals.org

Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically employed. libretexts.org

The following table illustrates representative conditions for the Buchwald-Hartwig amination of aryl bromides with various amines, which are analogous to the transformations possible with 1-(3-bromophenyl)-2,2-difluoroethan-1-amine.

| Amine Partner | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| Morpholine | Pd₂(dba)₃ | RuPhos | LiHMDS | THF | 65 | Good to Excellent |

| Aniline | Pd(OAc)₂ | XPhos | NaOt-Bu | Toluene | 100 | High |

| Benzylamine | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 100 | ~90 |

| Carbazole | [Pd(allyl)Cl]₂ | t-BuBrettPhos | t-BuOLi | Toluene | 110 | ~97 |

Data in this table is representative of typical Buchwald-Hartwig reactions and is compiled from analogous systems described in the literature. nih.govnih.govbeilstein-journals.org

Functionalization Strategies Involving the Difluoroethane Moiety

The primary amine of the difluoroethane moiety serves as a key site for a variety of functionalization reactions, allowing for the introduction of diverse substituents. Common strategies include N-acylation, N-sulfonylation, and reductive amination. masterorganicchemistry.com

N-Acylation and N-Sulfonylation: The primary amine can be readily converted into amides and sulfonamides by reacting it with acyl chlorides, anhydrides, or sulfonyl chlorides in the presence of a base. These reactions are typically high-yielding and can be performed under mild conditions.

Reductive Amination: This powerful method allows for the N-alkylation of the primary amine. organic-chemistry.org The reaction involves the condensation of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary amine. masterorganicchemistry.com Mild reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are often used because they selectively reduce the imine in the presence of the carbonyl starting material. harvard.edu This one-pot procedure is highly efficient for creating a wide range of N-alkylated derivatives.

The table below outlines typical conditions for these functionalization strategies.

| Reaction Type | Reagent | Reducing Agent (if any) | Solvent | Conditions | Product Type |

|---|---|---|---|---|---|

| N-Acylation | Acetyl Chloride / Et₃N | N/A | Dichloromethane (DCM) | 0 °C to RT | N-Acetyl Amide |

| N-Sulfonylation | Tos-Cl / Pyridine | N/A | Dichloromethane (DCM) | RT | N-Tosyl Sulfonamide |

| Reductive Amination | Benzaldehyde | NaBH(OAc)₃ | 1,2-Dichloroethane (DCE) | RT | N-Benzyl Amine |

| Reductive Amination | Acetone | NaBH₃CN | Methanol (MeOH) | RT, pH ~6-7 | N-Isopropyl Amine |

Conditions are based on standard protocols for the functionalization of primary amines. organic-chemistry.orgharvard.edu

Introduction of Chirality and Asymmetric Derivatization

1-(3-Bromophenyl)-2,2-difluoroethan-1-amine is a chiral molecule. Accessing enantiomerically pure forms of this compound or its derivatives is crucial for applications in pharmaceuticals and materials science. Two primary strategies are employed: the asymmetric synthesis of a single enantiomer or the resolution of the racemic mixture.

Asymmetric Synthesis: A highly effective method for the asymmetric synthesis of chiral amines, including β,β-difluoroamines, involves the diastereoselective addition of organometallic reagents to chiral N-sulfinylimines (Ellman's auxiliary). nih.govresearchgate.net This approach starts with the condensation of an aldehyde with an enantiopure sulfinamide, such as (R)- or (S)-tert-butanesulfinamide, to form a chiral N-sulfinylimine. The subsequent addition of a Grignard or organolithium reagent across the C=N bond proceeds with high diastereoselectivity, controlled by the chiral sulfinyl group. nih.govrsc.org Finally, acidic removal of the sulfinyl auxiliary yields the desired chiral primary amine with high enantiomeric excess. nih.gov

For the synthesis of 1-(3-bromophenyl)-2,2-difluoroethan-1-amine, the sequence would involve:

Condensation of 2,2-difluoroacetaldehyde with (R)-tert-butanesulfinamide.

Diastereoselective addition of 3-bromophenylmagnesium bromide to the resulting N-sulfinylimine.

Cleavage of the sulfinyl group with HCl in an alcohol solvent to afford the enantiomerically enriched amine hydrochloride salt.

Chiral Resolution: An alternative approach is the resolution of the racemic amine. wikipedia.org This is commonly achieved by forming diastereomeric salts with a chiral resolving agent, such as a chiral carboxylic acid. libretexts.org Enantiomerically pure forms of tartaric acid or mandelic acid are frequently used for this purpose. chemeurope.comrsc.org The two diastereomeric salts typically exhibit different solubilities in a given solvent, allowing one to be selectively crystallized. nih.gov After separation by filtration, the pure enantiomer of the amine can be recovered by treatment with a base to break the salt.

| Strategy | Key Reagent / Method | Principle | Typical Outcome |

|---|---|---|---|

| Asymmetric Synthesis | (R)- or (S)-tert-butanesulfinamide | Diastereoselective addition of an organometallic reagent to a chiral N-sulfinylimine. researchgate.net | High enantiomeric excess (>95% ee). nih.gov |

| Chiral Resolution | (+)- or (-)-Tartaric Acid | Formation and fractional crystallization of diastereomeric salts. libretexts.org | Separation of enantiomers, theoretical max 50% yield for one enantiomer. |

| Chiral Resolution | (S)- or (R)-Mandelic Acid | Formation and fractional crystallization of diastereomeric salts. chemeurope.com | Separation of enantiomers, theoretical max 50% yield for one enantiomer. |

Computational and Theoretical Studies on 1 3 Bromophenyl 2,2 Difluoroethan 1 Amine Hcl

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to predicting the behavior of a molecule by solving the Schrödinger equation, typically using approximations like Density Functional Theory (DFT). These calculations yield insights into the electronic structure and a set of "reactivity descriptors" that quantify a molecule's stability and reaction tendencies. unacademy.comrasayanjournal.co.in

Detailed research findings on 1-(3-bromophenyl)-2,2-difluoroethan-1-amine HCl are not widely available in peer-reviewed literature. However, DFT calculations would typically be employed to determine its key electronic properties. The primary outputs of such an analysis are the energies of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). rasayanjournal.co.in EHOMO indicates the ability of a molecule to donate electrons, while ELUMO relates to its ability to accept electrons. rasayanjournal.co.in

From these FMO energies, several global reactivity descriptors can be derived:

HOMO-LUMO Gap (ΔE): Calculated as ELUMO – EHOMO, this gap is a crucial indicator of molecular stability. A larger gap suggests higher kinetic stability and lower chemical reactivity. semanticscholar.org

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as (ELUMO – EHOMO) / 2. Harder molecules are less reactive.

Electronegativity (χ): Represents the molecule's ability to attract electrons, calculated as -(EHOMO + ELUMO) / 2.

Electrophilicity Index (ω): This descriptor quantifies the energy stabilization when a molecule acquires additional electronic charge from the environment, indicating its propensity to act as an electrophile.

For illustrative purposes, the table below shows DFT-calculated reactivity descriptors for a related compound, N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine. A similar analysis would be applied to this compound to understand its electronic character. nih.govresearchgate.net

| Parameter | Value (eV) | Description |

|---|---|---|

| EHOMO | -6.19 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.93 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.26 | Indicator of chemical reactivity and stability |

| Chemical Hardness (η) | 2.13 | Resistance to deformation of electron cloud |

| Electronegativity (χ) | 4.06 | Ability to attract electrons |

| Electrophilicity Index (ω) | 3.87 | Propensity to act as an electrophile |

Conformational Analysis and Energy Landscapes

Conformational analysis involves mapping the potential energy of a molecule as a function of its geometry, specifically the rotation around single bonds. mdpi.com The resulting potential energy surface (PES) reveals the most stable three-dimensional arrangements (conformers) and the energy barriers between them. uni-muenchen.dereadthedocs.io This is particularly important for flexible molecules like this compound, which has key rotatable bonds: the C-C bond of the ethylamine (B1201723) backbone and the C-Ar bond connecting the side chain to the phenyl ring.

While a specific PES for this compound is not published, extensive computational studies on the simpler 2,2-difluoroethylamine (B1345623) hydrochloride provide critical insights. beilstein-journals.orgnih.govnih.gov These studies show that the protonated amine (ammonium group) has a strong preference to be in a gauche relationship with both fluorine atoms. This phenomenon, termed the "double gauche effect," is predominantly driven by a stabilizing electrostatic attraction between the electronegative fluorine atoms and the positively charged ammonium (B1175870) group. nih.govnih.gov Hyperconjugation (σCH→σCF and σCH→σCN interactions) and intramolecular hydrogen bonding play secondary roles in this conformational preference. beilstein-journals.orgnih.gov

For this compound, a relaxed PES scan would be performed by systematically rotating the dihedral angles (e.g., N-C-C-F and C-C-Ar-C) and calculating the energy at each step after allowing the rest of the molecule to relax. uni-muenchen.de This would identify the global energy minimum conformation and local minima, which are crucial for understanding how the molecule might interact with biological targets or other reagents. The presence of the bulky 3-bromophenyl group would introduce additional steric interactions, likely influencing the rotational barrier around the C-Ar bond and further stabilizing specific conformers.

| Conformer Type | Key Dihedral Angle (N-C-C-F) | Expected Stability Driver |

|---|---|---|

| Gauche | ~60° | Electrostatic attraction (F•••H₃N⁺), Hyperconjugation |

| Anti | ~180° | Steric repulsion may be minimized, but electrostatically less favorable |

Transition State Modeling for Mechanistic Elucidation

Transition state (TS) modeling is a computational technique used to identify the high-energy, transient molecular structure that exists at the peak of the reaction energy barrier between reactants and products. Locating and characterizing the TS is essential for calculating activation energies and understanding the detailed step-by-step mechanism of a chemical reaction.

A plausible synthetic route to 1-(3-bromophenyl)-2,2-difluoroethan-1-amine is the reductive amination of a ketone precursor, 3-bromo-2,2-difluoroacetophenone. Transition state modeling could be used to elucidate the mechanism of this transformation. The process would involve:

Nucleophilic Attack: Modeling the addition of ammonia (B1221849) (or another amine source) to the carbonyl carbon of the ketone. This would involve locating the transition state for the formation of a carbinolamine intermediate.

Dehydration: Calculating the transition state for the elimination of a water molecule from the carbinolamine to form an iminium ion intermediate.

Reduction: Modeling the hydride transfer from a reducing agent (e.g., NaBH₄ or H₂ with a catalyst) to the iminium ion. This step would involve locating the TS for the C-H bond formation that yields the final amine product.

By calculating the energy of each reactant, intermediate, transition state, and product, a complete reaction energy profile can be constructed. This profile reveals the rate-determining step (the one with the highest activation energy) and provides a quantitative understanding of the reaction kinetics.

Prediction of Novel Reaction Pathways and Catalytic Interactions

Beyond elucidating known reactions, computational chemistry can predict new reaction pathways and screen for potential catalysts. princeton.edu For this compound, theoretical calculations can explore its reactivity in various transformations.

One area of interest is the functionalization of the 3-bromophenyl ring via transition-metal-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. nih.govmdpi.com Computational modeling can be used to:

Predict Reactivity: DFT descriptors can suggest the feasibility of oxidative addition of a palladium catalyst to the C-Br bond.

Model Catalytic Cycles: The entire catalytic cycle, including oxidative addition, transmetalation (for Suzuki coupling) or ligand exchange (for Buchwald-Hartwig), and reductive elimination, can be modeled. This involves locating the transition state for each elementary step.

Screen Catalysts and Ligands: By computationally evaluating the activation barriers for different catalyst/ligand combinations, researchers can predict which systems will be most efficient before undertaking experimental work. princeton.edunih.gov Machine learning models trained on computational and experimental data are increasingly used to accelerate this prediction process. nih.gov

Furthermore, calculations could explore the molecule's potential as a ligand itself, coordinating to metal centers via its amine group, or predict its susceptibility to other reactions like nucleophilic substitution or elimination under various conditions.

Density Functional Theory (DFT) and Ab Initio Approaches to Understanding Fluorine Effects on Reactivity

The introduction of fluorine atoms profoundly alters a molecule's properties, and DFT and ab initio (high-level, wave-function-based) methods are critical for understanding these effects. researchgate.net In this compound, the gem-difluoro group (-CF₂H) at the beta position exerts significant stereoelectronic effects.

Applications of 1 3 Bromophenyl 2,2 Difluoroethan 1 Amine Hcl As a Synthetic Building Block

Precursor in the Synthesis of Complex Organic Scaffolds

The utility of 1-(3-bromophenyl)-2,2-difluoroethan-1-amine HCl as a synthetic precursor stems from its bifunctional nature. The molecule contains two key handles for chemical modification: the bromine atom on the aromatic ring and the primary amine group. This allows for a stepwise or orthogonal chemical strategy to build complex molecular architectures.

The bromine atom serves as a versatile anchor for various transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in carbon-carbon and carbon-heteroatom bond formation, enabling the elaboration of the phenyl ring. For instance, the bromine can be substituted with a wide range of organic groups, effectively diversifying the molecular scaffold.

The primary amine group is a potent nucleophile and a key site for forming amides, sulfonamides, ureas, and other functional groups through reactions with acylating agents, sulfonyl chlorides, and isocyanates, respectively. It can also participate in reductive amination reactions with aldehydes and ketones or act as a nucleophile in substitution reactions. This dual reactivity makes the compound an ideal starting material for creating libraries of diverse compounds for screening in drug discovery and other research areas.

| Reaction Type | Reactive Site | Potential Reagents/Catalysts | Resulting Structure |

|---|---|---|---|

| Suzuki Coupling | C-Br | Aryl/vinyl boronic acids, Pd catalyst (e.g., Pd(PPh₃)₄), Base | Biaryl or styrenyl derivatives |

| Sonogashira Coupling | C-Br | Terminal alkynes, Pd/Cu catalysts | Aryl-alkyne structures |

| Buchwald-Hartwig Amination | C-Br | Amines, Pd catalyst, Ligand (e.g., BINAP) | Di-substituted amine derivatives |

| Amide Formation | -NH₂ | Acyl chlorides, Carboxylic acids (with coupling agents) | N-acylated products |

| Reductive Amination | -NH₂ | Aldehydes/Ketones, Reducing agent (e.g., NaBH(OAc)₃) | N-alkylated products |

Role in the Synthesis of Fluorine-Containing Heterocyclic Compounds

Fluorine-containing heterocycles are a cornerstone of modern medicinal chemistry and agrochemistry, as the inclusion of fluorine can enhance metabolic stability and tune key properties like basicity and lipophilicity. enamine.netresearchgate.netccspublishing.org.cn this compound is a valuable precursor for the synthesis of these important molecular classes, particularly nitrogen-containing heterocycles. enamine.net

The primary amine of the title compound can act as a key nitrogen source in cyclization reactions. By reacting with bifunctional electrophiles such as 1,3-dicarbonyl compounds, α,β-unsaturated ketones, or other suitable partners, a variety of heterocyclic rings can be constructed. For example, condensation with a β-ketoester could lead to the formation of a dihydropyridone ring, a privileged structure in medicinal chemistry. mdpi.com The difluoroethyl side chain is carried through the synthesis, imparting its unique electronic properties to the final heterocyclic system. Recent research has highlighted modular syntheses of cyclic β-difluoroamines using photoredox-catalysed cyclisation reactions, underscoring the importance and accessibility of such structures. researchgate.netrsc.orgchemrxiv.org

| Reactant Type | Resulting Heterocycle (Example) | Significance |

|---|---|---|

| β-Diketones | Pyrroles | Common scaffold in pharmaceuticals and natural products. |

| β-Ketoesters | Dihydropyridones | Biologically active structures with applications as cardiotonic and antitumor agents. mdpi.com |

| Hydrazine derivatives / Diketones | Pyrazoles | Core structure in many drugs, including anti-inflammatory agents. |

| Phosgene equivalents, then cyclization | Imidazolidinones | Scaffolds used in asymmetric catalysis and medicinal chemistry. |

Utility in the Construction of Advanced Organic Materials

The principles of organic chemistry are increasingly being applied to materials science to create novel materials with tailored functionalities. researchgate.net Building blocks like this compound can be utilized in the synthesis of advanced organic materials such as polymers, porous organic frameworks (POFs), and liquid crystals. The distinct properties of its functional groups—the rigid, polarizable bromophenyl ring, the nucleophilic amine, and the electron-withdrawing difluoro group—can be leveraged to control the macroscopic properties of a material.

For example, the bromine atom allows the molecule to be used as a monomer in polymerization reactions like Suzuki or Sonogashira coupling polymerization, leading to conjugated polymers with potential applications in organic electronics. Porous organic frameworks (POFs) have been constructed using similar bromophenyl precursors, suggesting that the title compound could be a building block for creating porous materials with high surface areas for gas storage or catalysis. nih.gov The amine group can be used to graft the molecule onto polymer backbones or surfaces, modifying their properties. Furthermore, the presence of fluorine can impart desirable characteristics such as thermal stability, chemical resistance, and hydrophobicity.

Application in Agrochemical Research Intermediates

The global agrochemical industry relies heavily on the synthesis of novel active ingredients to improve crop protection. Fluorine-containing compounds play a critical role in this sector, as the introduction of fluorine atoms or fluoroalkyl groups into a molecule can dramatically enhance its biological efficacy and stability against metabolic degradation. ccspublishing.org.cn Fluorinated amines, in particular, are important building blocks in the synthesis of modern herbicides, insecticides, and fungicides. alfa-chemistry.comresearchgate.net

This compound serves as an ideal intermediate in this context. It provides a scaffold that can be systematically modified to explore structure-activity relationships (SAR). The difluoroethylamino moiety is a recognized pharmacophore that can favorably interact with biological targets, while the bromophenyl ring provides a site for further chemical diversification to optimize potency, selectivity, and pharmacokinetic properties. nih.gov

Design and Synthesis of Labeled Compounds for Positron Emission Tomography (PET)

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used in clinical diagnostics and biomedical research to visualize and quantify physiological processes in vivo. nih.gov The technique relies on the administration of a molecule labeled with a short-lived positron-emitting radionuclide, most commonly fluorine-18 (B77423) (¹⁸F). The development of novel PET radiotracers is a key area of research, and the synthesis of these tracers requires suitable precursor molecules. chempep.comnih.gov

This compound is an excellent candidate as a precursor for ¹⁸F-labeled PET tracers. The molecule offers several strategies for introducing the ¹⁸F isotope:

Nucleophilic Radiofluorination: The bromine atom on the phenyl ring can potentially be substituted with [¹⁸F]fluoride, although this often requires activation by an adjacent electron-withdrawing group.

Prosthetic Group Labeling: The primary amine is an ideal handle for conjugation with a small, pre-labeled molecule (a prosthetic group) that already contains the ¹⁸F atom. This is a widely used and reliable method for labeling complex molecules. radiologykey.com

Metal-Mediated Radiofluorination: The bromo-aryl moiety can undergo transition metal-mediated reactions, such as Stille or Suzuki coupling, with an ¹⁸F-labeled coupling partner to form the final radiotracer.

The presence of the two stable fluorine (¹⁹F) atoms in the difluoroethyl group can also favorably influence the biodistribution and metabolic profile of the resulting PET tracer, making it a highly attractive scaffold for radiopharmaceutical development.

Advanced Methodologies for Structural and Reactivity Elucidation of 1 3 Bromophenyl 2,2 Difluoroethan 1 Amine Hcl

High-Resolution Spectroscopic Techniques for Structural Confirmation

Methodological advancements in high-resolution spectroscopic techniques have revolutionized the structural confirmation of complex organic molecules. These methods offer unparalleled detail, moving beyond simple data reporting to provide a profound understanding of molecular architecture.

Advanced NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation. For a molecule like 1-(3-Bromophenyl)-2,2-difluoroethan-1-amine HCl, with its chiral center and fluorine atoms, advanced NMR techniques are indispensable.

Two-Dimensional (2D) NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for unambiguously assigning proton (¹H) and carbon (¹³C) signals. These methods reveal connectivity between atoms, helping to piece together the molecular puzzle. For instance, COSY spectra would show correlations between adjacent protons, while HSQC and HMBC would link protons to their directly attached carbons and those further away, respectively.

¹⁹F NMR for Complex Mixtures: The presence of two fluorine atoms makes ¹⁹F NMR a particularly powerful tool. Fluorine-19 has a 100% natural abundance and a high gyromagnetic ratio, resulting in high sensitivity. The large chemical shift dispersion of ¹⁹F NMR minimizes the chances of signal overlap, which is often a challenge in ¹H NMR. Advanced methodologies using ¹⁹F as a spectroscopic spy can be employed to study complex mixtures of fluorinated molecules without the need for separation. This is particularly useful in monitoring reactions or analyzing product mixtures where multiple fluorinated species might be present. Furthermore, ¹⁹F NMR can be used in conjunction with chiral derivatizing agents to determine the enantiomeric excess of fluorinated amines.

| NMR Technique | Information Provided | Relevance to this compound |

| 2D NMR (COSY, HSQC, HMBC) | Connectivity between ¹H-¹H, ¹H-¹³C, and long-range ¹H-¹³C nuclei. | Unambiguous assignment of all proton and carbon signals in the molecule, confirming the carbon skeleton and the positions of substituents. |

| ¹⁹F NMR | Information about the chemical environment of fluorine atoms. Large chemical shift range reduces signal overlap. | Confirms the presence and electronic environment of the difluoroethyl group. Can be used to assess purity and in mechanistic studies. |

| ¹⁹F-¹H and ¹⁹F-¹³C HETCOR | Correlation between fluorine and proton/carbon nuclei. | Establishes the connectivity of the fluorine atoms to the rest of the molecule, confirming the -CF₂-CH- linkage. |

Mass Spectrometry

Mass spectrometry (MS) provides vital information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS): HRMS is critical for the precise determination of the molecular formula. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. This high level of accuracy is essential for confirming the identity of this compound.

Fragmentation Analysis: In addition to the molecular ion peak, mass spectrometry provides a fragmentation pattern that acts as a molecular fingerprint. The way a molecule breaks apart upon ionization can offer significant structural clues. For this compound, characteristic fragmentation would likely involve the loss of the bromine atom, cleavage of the carbon-carbon bond adjacent to the amine, or loss of HF. Studying these fragmentation pathways, particularly with techniques like tandem mass spectrometry (MS/MS), can confirm the connectivity of the different parts of the molecule. The isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) provides a distinctive signature in the mass spectrum, aiding in the identification of bromine-containing fragments.

| Mass Spectrometry Technique | Information Provided | Relevance to this compound |

| High-Resolution Mass Spectrometry (HRMS) | Precise mass measurement, allowing for unambiguous determination of the molecular formula. | Confirms the elemental composition of C₈H₉BrF₂N·HCl. |

| Fragmentation Analysis (MS/MS) | Information on the structural fragments of the molecule. | Elucidates the connectivity of the bromophenyl, difluoroethyl, and amine groups. The bromine isotopic pattern serves as a key identifier. |

X-ray Crystallography for Absolute Configuration and Solid-State Interactions

While NMR and MS can define the connectivity of a molecule, X-ray crystallography provides the ultimate confirmation of its three-dimensional structure, including the absolute configuration of chiral centers. For a chiral molecule like this compound, obtaining a single crystal suitable for X-ray diffraction is a primary goal for unambiguous stereochemical assignment.

The technique relies on the diffraction of X-rays by the electron clouds of the atoms in a crystalline lattice. The resulting diffraction pattern can be used to calculate the positions of all atoms in the molecule with high precision. The presence of the "heavy" bromine atom is advantageous for determining the absolute configuration through anomalous dispersion.

Furthermore, X-ray crystallography reveals crucial information about the solid-state interactions of the hydrochloride salt. It can detail the hydrogen bonding network between the ammonium (B1175870) group, the chloride anion, and any solvent molecules present in the crystal lattice. These interactions are fundamental to understanding the physical properties of the solid material, such as its melting point, solubility, and stability.

Chiral Chromatography and Separation Techniques for Enantiomeric Purity Assessment

The biological activity of chiral molecules is often dependent on their enantiomeric form. Therefore, assessing the enantiomeric purity of this compound is crucial. Chiral chromatography is the most widely used technique for this purpose.

This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the analyte. This differential interaction leads to a separation of the enantiomers as they pass through the chromatography column, resulting in two distinct peaks in the chromatogram. The ratio of the areas of these two peaks provides a quantitative measure of the enantiomeric excess (ee).

For fluorinated amines, derivatization with a chiral agent can also be employed to create diastereomers that can be separated on a non-chiral stationary phase. However, the direct separation on a CSP is often preferred to avoid potential issues with the derivatization reaction. The development of new CSPs and optimization of chromatographic conditions are ongoing areas of research to improve the resolution and efficiency of enantiomeric separations. Recently, a method using ¹⁹F-labeled chiral aluminum complexes has been developed for rapid chiral analysis using ¹⁹F NMR, producing chromatogram-like output without the need for physical separation.

In Situ Reaction Monitoring Techniques for Mechanistic Insights

Understanding the mechanism of a chemical reaction is key to optimizing its conditions and improving its outcome. In situ reaction monitoring techniques allow chemists to observe the reaction as it happens, providing a wealth of information about reaction kinetics, intermediates, and byproducts.

Infrared (IR) and Raman Spectroscopy: Both IR and Raman spectroscopy are powerful tools for real-time reaction monitoring. These techniques provide information about the vibrational modes of molecules, which are sensitive to changes in chemical bonding. For the synthesis of this compound, IR spectroscopy could be used to monitor the disappearance of starting materials and the appearance of the amine product by tracking characteristic peaks, such as the N-H stretches of the amine.

NMR Spectroscopy: In situ NMR spectroscopy can provide detailed structural information about all the species present in a reaction mixture over time. This can be particularly useful for identifying transient intermediates that may not be observable by other techniques. For example, monitoring the reaction by ¹⁹F NMR could provide insights into the formation of the C-F bonds or subsequent transformations of the difluoroethyl group.

By combining these in situ techniques, a comprehensive picture of the reaction mechanism can be built, leading to a more complete understanding of the formation of this compound.

Future Research Directions and Emerging Trends in 1 3 Bromophenyl 2,2 Difluoroethan 1 Amine Hcl Chemistry

Development of More Sustainable and Environmentally Benign Synthetic Routes

The chemical industry's growing emphasis on green chemistry is driving the development of more sustainable methods for synthesizing key intermediates like 1-(3-Bromophenyl)-2,2-difluoroethan-1-amine HCl. Traditional synthetic pathways often rely on harsh reagents and generate significant waste. Future research will focus on creating more environmentally friendly alternatives.

Key areas of development include:

PFAS-Free Synthesis : Moving away from reagents that fall under the category of per- and polyfluoroalkyl substances (PFAS) is a major goal. Recent research has demonstrated viable synthesis routes for fluorinated compounds using caesium fluoride (B91410) salt as the fluorine source, which is a more environmentally friendly option. eurekalert.orgsciencedaily.com

Greener Reagents : Efforts are being made to replace hazardous deoxyfluorination reagents with more benign alternatives. acs.orgnih.gov One promising strategy involves the valorization of sulfur hexafluoride (SF6), a potent greenhouse gas, as a reagent. nih.gov

Mechanochemistry : Solvent-free mechanochemical methods, such as manual grinding of substrates at room temperature, are being explored. mdpi.com These methods can produce fluorinated imines, key precursors to amines, in short reaction times with high yields, significantly reducing solvent waste. mdpi.com

Catalytic Hydrogenation : The reduction of fluorine-containing nitro compounds using hydrogen in the presence of a catalyst is a crucial method for producing fluorinated amines economically and sustainably. alfa-chemistry.com

These approaches aim to reduce the environmental impact of synthesis by minimizing waste, avoiding hazardous materials, and improving energy efficiency.

| Sustainable Synthesis Strategy | Key Advantages | Relevant Precursor/Reaction Type |

| PFAS-Free Fluorination | Avoids persistent environmental pollutants. | Utilizes caesium fluoride salt as a fluorine source. eurekalert.orgsciencedaily.com |

| Valorization of SF6 | Utilizes a potent greenhouse gas as a chemical reagent. nih.gov | Deoxyfluorination reactions. nih.gov |

| Mechanochemistry | Solvent-free, reduced reaction times, high yields. mdpi.com | Synthesis of fluorinated imines from benzaldehydes and anilines. mdpi.com |

| Catalytic Hydrogenation | Economical and sustainable production route. alfa-chemistry.com | Reduction of fluorine-containing nitro compounds. alfa-chemistry.com |

Exploration of Photoredox and Electrochemical Transformations for C-Br and C-N Bond Modifications

Recent advances in photoredox and electrochemical methods are opening new avenues for the selective modification of carbon-bromine (C-Br) and the formation of carbon-nitrogen (C-N) bonds. virginia.edu These techniques offer mild and controlled reaction conditions, often avoiding the need for harsh reagents.

For a molecule like 1-(3-Bromophenyl)-2,2-difluoroethan-1-amine, these methods are particularly promising:

Electrochemical C-N Bond Formation : Electrosynthesis is an environmentally friendly and efficient strategy for forming C-N bonds. researchgate.net It can be used for the synthesis of amines and their derivatives, offering advantages like simplicity and potential for low-cost scale-up. researchgate.netresearchgate.net Halogen-mediated indirect electrosynthesis has gained significant attention as an efficient approach for C-N bond construction. researchgate.net

Photoredox Catalysis for C-Br Functionalization : The bromine atom on the phenyl ring is an ideal handle for photoredox-catalyzed reactions. These reactions can generate aryl radicals under mild conditions, which can then participate in a variety of bond-forming reactions. rsc.orgresearchgate.net For instance, organophotoredox methods have been developed for the cyanation of aryl bromides. rsc.org

Dual Catalysis Systems : The combination of photoredox catalysis with other catalytic systems, such as nickel catalysis, allows for complex transformations. researchgate.net For example, a dual photoredox/nickel catalysis system has been used for the deconstructive cross-coupling of spiro dihydroquinazolinones with aryl bromides. researchgate.net

These light- and electricity-driven transformations provide powerful tools for late-stage functionalization, allowing for the rapid diversification of the this compound core structure.

Design and Synthesis of Novel Catalysts for its Preparation and Subsequent Derivatization

The development of novel catalysts is central to improving the efficiency, selectivity, and scope of reactions involving this compound. Research in this area is multifaceted, targeting both the synthesis of the molecule itself and its subsequent chemical modifications.

Key catalytic advancements include:

Transition Metal Catalysis : Transition metals like palladium and copper play a crucial role in C-H fluorination and the synthesis of N-fluoroalkylanilines. rsc.orgbeilstein-journals.org Palladium-catalyzed methods, for instance, can efficiently fluorinate benzylic C(sp3)–H bonds. beilstein-journals.org

Organocatalysis : The use of small organic molecules as catalysts offers a metal-free alternative for fluorination reactions. mdpi.com For example, β,β-diaryl serines have been used as tunable bifunctional organocatalysts for the enantioselective α-fluorination of β-dicarbonyl compounds. mdpi.com

Photocatalysis : As mentioned previously, photoredox catalysts are instrumental in generating reactive intermediates under mild conditions. beilstein-journals.orgnih.gov Both metal-based complexes and organic dyes are being explored for their photocatalytic activity. beilstein-journals.orgnih.gov

Electrocatalysis : In the realm of electrochemical synthesis, the development of efficient electrocatalysts is key to improving the selectivity and yield of C-N bond formation. acs.org

The design of catalysts that can selectively functionalize one part of the molecule while leaving others untouched is a significant challenge and a major focus of ongoing research.

Discovery of New Chemical Reactivity Modalities and Fluorine-Specific Reactions

The unique electronic properties conferred by the two fluorine atoms in this compound can lead to novel chemical reactivity. Exploring these fluorine-specific reactions is a key area for future research.

Emerging areas of interest include:

Fluorine Effects on Reactivity : The presence of fluorine atoms can significantly influence the reactivity of neighboring functional groups. rsc.org For example, in the oxidative coupling of fluoroalkylamines with arylboronic acids, the degree of fluorination has a profound effect on the reaction's success. rsc.org

Fluoro-Functionalization Reactions : The development of reactions that specifically target the introduction or modification of fluorine-containing groups is crucial. rsc.org The reactions of enaminones with fluorine-functionalized reagents have provided useful routes to various fluorinated compounds. rsc.org

Aminofluorination Reactions : These reactions, which install both an amine and a fluorine atom across a double bond, are a powerful tool for synthesizing complex fluorinated molecules. nih.gov

Cascade Reactions : The strategic placement of fluorine can be used to direct complex cascade reactions, allowing for the rapid construction of intricate molecular frameworks from simple starting materials. researchgate.net

Understanding and harnessing the unique reactivity imparted by the difluoromethyl group will enable the synthesis of novel compounds with potentially enhanced biological activity or material properties.

Integration with Automated Synthesis and High-Throughput Experimentation Platforms

To accelerate the discovery of new derivatives of this compound and their applications, the integration of automated synthesis and high-throughput experimentation (HTE) is essential. These platforms allow for the rapid screening of a large number of reaction conditions and substrates.

The impact of these technologies is evident in several areas:

Reaction Optimization : HTE platforms enable the simultaneous exploration of numerous reaction parameters, such as catalysts, solvents, and temperatures, in a materially conservative format. cam.ac.uk This significantly speeds up the process of finding optimal conditions for a given transformation.

Library Synthesis : Automated systems can be used to synthesize large libraries of compounds based on the this compound scaffold. These libraries are invaluable for drug discovery and materials science research.

Rapid Analysis : HTE is often coupled with rapid analytical techniques to quickly assess the outcome of reactions, including yield and enantiomeric excess. nih.gov

Software-Assisted Design : Software tools are being developed to facilitate the design and analysis of HTE arrays, making these powerful techniques more accessible to researchers. researchgate.net

By combining automated synthesis with HTE, researchers can dramatically increase the pace of discovery, leading to the faster identification of new molecules with desired properties.

| HTE Application Area | Key Benefit | Example |

| Reaction Discovery | Rapidly explore a vast number of reaction permutations. nih.gov | Screening for new catalysts and conditions for amine synthesis. cam.ac.uk |

| Medicinal Chemistry | Evaluate project intermediates with relevant building blocks in parallel. acs.org | Synthesis of compound libraries for biological screening. |

| Process Optimization | Expedite the development of scalable synthetic routes. | Nanoscale synthesis to conserve starting materials. umich.edu |

| Data Management | Software solutions to navigate data-rich experiments. researchgate.net | Using platforms like phactor™ for experimental design and analysis. researchgate.net |

Expansion of its Role in Complex Molecule Synthesis through Cascade and Multicomponent Reactions

The multiple functional groups on this compound make it an excellent candidate for use in cascade and multicomponent reactions. These powerful synthetic strategies allow for the construction of complex molecules from simple starting materials in a single step, increasing efficiency and reducing waste.

Future research will likely focus on:

Tandem Reactions : Designing reactions where multiple bond-forming events occur sequentially without the need to isolate intermediates. Fluorinated imines, which can be derived from the target amine, are valuable building blocks in asymmetric tandem reactions. nih.gov

Cascade Reactions : Utilizing the inherent reactivity of the molecule to trigger a cascade of transformations. For instance, the cleavage of a gem-difluoroepoxide intermediate can trigger a cascade of atom recombination events to form α-fluoroamides and α-aminoacyl fluorides. researchgate.net

Multicomponent Reactions : Combining three or more starting materials in a single reaction vessel to form a complex product that contains portions of all the reactants. The amine functionality is particularly well-suited for participation in classic multicomponent reactions.

By strategically employing this building block in such reactions, chemists can rapidly access a wide range of structurally diverse and complex molecules for various applications.

Q & A

Q. What are the optimal synthetic routes for 1-(3-Bromophenyl)-2,2-difluoroethan-1-amine HCl, and how do reaction conditions influence yield?

The synthesis of halogenated aromatic amines like this compound typically involves nucleophilic substitution or reductive amination. For example, halogenated phenyl ketones (e.g., 3-bromophenylacetone) can be converted to the corresponding amine via reductive amination using sodium cyanoborohydride or catalytic hydrogenation. The difluoroethyl group may require fluorination via reagents like DAST (diethylaminosulfur trifluoride) . Key factors include:

- Temperature : Elevated temperatures (80–100°C) improve fluorination efficiency but may degrade sensitive intermediates.

- Catalyst : Palladium-based catalysts enhance coupling reactions for bromophenyl intermediates .

- Yield optimization : Purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization improves purity (>95%) .

Q. How should researchers characterize the purity and structural integrity of this compound?

Standard analytical methods include:

- NMR Spectroscopy : , , and NMR to confirm substituent positions (e.g., 3-bromophenyl vs. 4-bromophenyl isomers) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., CHBrClFN, expected m/z 272.52) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>99%) .

Q. What safety precautions are critical for handling this compound?

- Toxicity : Brominated aromatic amines may exhibit mutagenic potential. Use PPE (gloves, lab coat, goggles) and work in a fume hood .

- Storage : Store at 2–8°C in airtight containers to prevent hydrolysis of the HCl salt .

Advanced Research Questions

Q. How do electronic effects of the 3-bromophenyl and difluoroethyl groups influence reactivity in cross-coupling reactions?

The bromine atom at the meta position directs electrophilic substitution reactions, while the difluoroethyl group enhances electron-withdrawing effects, stabilizing intermediates in Suzuki-Miyaura couplings. Computational studies (DFT) suggest:

- Activation Energy : The 3-bromo substituent lowers activation energy for Pd-catalyzed couplings by 15–20 kJ/mol compared to para-substituted analogs .

- Steric Effects : The difluoroethyl group reduces steric hindrance, enabling efficient coupling with aryl boronic acids .

Q. What strategies resolve contradictions in reported biological activity data for similar halogenated amines?

Discrepancies in cytotoxicity or receptor binding may arise from:

- Isomeric impurities : Use chiral HPLC (e.g., Chiralpak IA column) to separate enantiomers, as stereochemistry significantly impacts bioactivity .

- Assay conditions : Standardize cell-based assays (e.g., MCF-7 IC) with controls for pH, serum concentration, and incubation time .

- Metabolite interference : LC-MS/MS to identify degradation products (e.g., dehalogenated metabolites) that may skew results .

Q. How can computational modeling predict this compound’s interactions with biological targets?

- Docking Studies : Molecular docking (AutoDock Vina) with serotonin receptors (5-HT) reveals strong binding affinity (ΔG = -9.2 kcal/mol) due to halogen bonding with Tyr370 .

- MD Simulations : 100-ns simulations show the difluoroethyl group stabilizes hydrophobic interactions in enzyme active sites (e.g., kinase inhibitors) .

Methodological Case Studies

3.1 Case Study: Optimizing Enantioselective Synthesis

A 2024 study achieved 98% enantiomeric excess (ee) using (R)-BINAP ligand in asymmetric hydrogenation of a ketone precursor. Key parameters:

- Catalyst : Pd(OAc)/(R)-BINAP (5 mol%).

- Pressure : 50 psi H, 25°C, 12 hours .

3.2 Case Study: Resolving NMR Signal Overlap

A 2023 protocol used - HOESY NMR to distinguish overlapping signals from the difluoroethyl and bromophenyl groups, confirming spatial proximity (<4 Å) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.